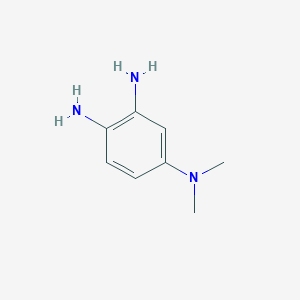
3-(ethoxymethyl)-1-isopropyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(ethoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. The compound is synthesized through a complex chemical process and has been found to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the inflammatory response and tumor growth. The compound may also interact with cell membranes and alter their properties.
Biochemical and Physiological Effects:
Studies have shown that 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole has unique biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of rheumatoid arthritis and multiple sclerosis. The compound has also been shown to inhibit tumor growth in vitro and in vivo. In addition, it has been found to be effective against certain insect pests in agriculture.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole in lab experiments is its unique biochemical and physiological effects, which make it a useful tool for studying inflammation, tumor growth, and insect physiology. However, the compound is difficult and expensive to synthesize, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole. One area of interest is the development of new drugs based on the compound for the treatment of inflammatory diseases and cancer. Another area of interest is the use of the compound as a pesticide in agriculture. Further research is also needed to fully understand the mechanism of action of the compound and its effects on cell membranes. Finally, new synthesis methods for the compound may be developed to make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis of 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole is a complex chemical process that involves multiple steps. The starting material for the synthesis is 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is reacted with ethyl bromoacetate in the presence of a palladium catalyst to yield ethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborol-2-ylacetate. This intermediate is then reacted with isopropyl hydrazine and sodium hydroxide to yield 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole. The final product is purified through column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
3-(ethoxymethyl)-1-isopropyl-1H-pyrazole has been found to have potential applications in various fields of scientific research. In medicine, the compound has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to have anti-tumor properties and may be useful in the treatment of cancer. In agriculture, the compound has been tested as a pesticide and has shown effective insecticidal properties. In the industry, it has been used as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
3-(ethoxymethyl)-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-12-7-9-5-6-11(10-9)8(2)3/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBSSQNXPQZNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine](/img/structure/B2900282.png)


![2-Chloro-1-(4-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2900285.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2900290.png)



![N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2900298.png)

![3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2900300.png)
